molecular formula C19H19NO6 B2369264 Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate CAS No. 860786-05-6

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate

Cat. No.: B2369264
CAS No.: 860786-05-6
M. Wt: 357.362
InChI Key: RPUBDPDYHCHCJZ-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ester groups, a benzyl group substituted with a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate typically involves the reaction of dimethyl malonate with 4-methylbenzyl bromide and 4-nitrobenzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product. The use of automated systems and advanced purification methods such as high-performance liquid chromatography (HPLC) can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate.

    Reduction: 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonic acid.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary widely depending on the structure of the final compound derived from this malonate.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(4-methylbenzyl)-2-(4-aminophenyl)malonate
  • Dimethyl 2-(4-methylbenzyl)-2-(4-chlorophenyl)malonate
  • Dimethyl 2-(4-methylbenzyl)-2-(4-methoxyphenyl)malonate

Uniqueness

Dimethyl 2-(4-methylbenzyl)-2-(4-nitrophenyl)malonate is unique due to the presence of both a nitrophenyl group and a methylbenzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

dimethyl 2-[(4-methylphenyl)methyl]-2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-13-4-6-14(7-5-13)12-19(17(21)25-2,18(22)26-3)15-8-10-16(11-9-15)20(23)24/h4-11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUBDPDYHCHCJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=CC=C(C=C2)[N+](=O)[O-])(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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